Cas no 133522-39-1 ((2R)-1-amino-3-phenylpropan-2-ol)

(2R)-1-amino-3-phenylpropan-2-ol 化学的及び物理的性質
名前と識別子
-
- (R)-1-Amino-3-phenylpropan-2-ol
- (2R)-1-amino-3-phenylpropan-2-ol
- (R)-1-amino-3-phenyl-2-propanol
- AK130854
- KB-209586
- R-1-amino-3-phenyl-propan-2-ol
- SureCN7472546
- EN300-99694
- DB-223390
- SCHEMBL7472546
- AKOS016014741
- DTXSID20447554
- CS-0218059
- 133522-39-1
-
- MDL: MFCD01862115
- インチ: InChI=1S/C9H13NO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m1/s1
- InChIKey: JIIXMZQZEAAIJX-SECBINFHSA-N
- ほほえんだ: C1=CC=C(C=C1)C[C@H](CN)O
計算された属性
- せいみつぶんしりょう: 151.099714038g/mol
- どういたいしつりょう: 151.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 99.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 46.2Ų
(2R)-1-amino-3-phenylpropan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-99694-1.0g |
(2R)-1-amino-3-phenylpropan-2-ol |
133522-39-1 | 95.0% | 1.0g |
$808.0 | 2025-02-21 | |
Enamine | EN300-99694-0.1g |
(2R)-1-amino-3-phenylpropan-2-ol |
133522-39-1 | 95.0% | 0.1g |
$280.0 | 2025-02-21 | |
Enamine | EN300-99694-5g |
(2R)-1-amino-3-phenylpropan-2-ol |
133522-39-1 | 95% | 5g |
$3356.0 | 2023-09-01 | |
A2B Chem LLC | AE97921-50mg |
(R)-1-Amino-3-phenylpropan-2-ol |
133522-39-1 | 95% | 50mg |
$233.00 | 2024-04-20 | |
eNovation Chemicals LLC | D224649-500mg |
(R)-1-Amino-3-phenylpropan-2-ol |
133522-39-1 | 95% | 500mg |
$2250 | 2025-02-22 | |
A2B Chem LLC | AE97921-500mg |
(R)-1-Amino-3-phenylpropan-2-ol |
133522-39-1 | 95% | 500mg |
$700.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288729-100mg |
(2r)-1-Amino-3-phenylpropan-2-ol |
133522-39-1 | 95+% | 100mg |
¥6048.00 | 2024-08-09 | |
1PlusChem | 1P00AOTD-1g |
(R)-1-Amino-3-phenyl-2-propanol |
133522-39-1 | 95% | 1g |
$1055.00 | 2025-02-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288729-50mg |
(2r)-1-Amino-3-phenylpropan-2-ol |
133522-39-1 | 95+% | 50mg |
¥4737.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288729-250mg |
(2r)-1-Amino-3-phenylpropan-2-ol |
133522-39-1 | 95+% | 250mg |
¥9360.00 | 2024-08-09 |
(2R)-1-amino-3-phenylpropan-2-ol 関連文献
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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7. Book reviews
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
(2R)-1-amino-3-phenylpropan-2-olに関する追加情報
Comprehensive Overview of (2R)-1-amino-3-phenylpropan-2-ol (CAS No. 133522-39-1): Properties, Applications, and Research Insights
(2R)-1-amino-3-phenylpropan-2-ol, with the CAS number 133522-39-1, is a chiral organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. This compound, often referred to as a β-amino alcohol derivative, is characterized by its phenyl group and amino-alcohol functionality, making it a versatile intermediate in synthetic chemistry. Researchers and industry professionals frequently search for terms like "chiral synthesis of (2R)-1-amino-3-phenylpropan-2-ol" or "applications of CAS 133522-39-1", reflecting its relevance in drug development and asymmetric catalysis.
The compound's stereochemical purity is a critical factor in its applications, particularly in the synthesis of enantiomerically pure pharmaceuticals. Recent trends in green chemistry have also spurred interest in eco-friendly synthesis methods for (2R)-1-amino-3-phenylpropan-2-ol, aligning with global sustainability goals. Questions such as "How to optimize the yield of (2R)-1-amino-3-phenylpropan-2-ol?" or "What are the latest advancements in its catalytic applications?" are commonly explored in academic forums and industry publications.
From a molecular perspective, 133522-39-1 exhibits a balanced hydrophilicity-lipophilicity profile, which enhances its utility in drug formulation. Its role as a building block for bioactive molecules is well-documented, particularly in the design of CNS-targeting therapeutics. The compound's phenylpropanolamine backbone is structurally analogous to several neurotransmitters, making it a subject of interest in neurological research. Searches for "(2R)-1-amino-3-phenylpropan-2-ol in neuroscience" or "CAS 133522-39-1 pharmacokinetics" highlight its interdisciplinary importance.
In industrial settings, CAS 133522-39-1 is often utilized in chiral resolution processes and as a precursor for ligand design in asymmetric hydrogenation reactions. The growing demand for enantioselective catalysts has further amplified its commercial value. Notably, discussions around "scalable production of (2R)-1-amino-3-phenylpropan-2-ol" and "cost-effective purification techniques" dominate technical forums, reflecting practical challenges in large-scale applications.
Recent studies have also explored the biodegradability and toxicological profile of (2R)-1-amino-3-phenylpropan-2-ol, addressing concerns related to environmental impact. Regulatory compliance and safety data sheets (SDS) for CAS 133522-39-1 are frequently updated to meet international standards, ensuring safe handling in laboratories and production facilities. Queries like "Is (2R)-1-amino-3-phenylpropan-2-ol environmentally friendly?" or "What are the storage conditions for CAS 133522-39-1?" underscore the need for accessible scientific data.
In summary, (2R)-1-amino-3-phenylpropan-2-ol (133522-39-1) represents a pivotal compound in modern chemistry, bridging gaps between academic research and industrial innovation. Its multifaceted applications—from pharmaceutical intermediates to catalytic agents—continue to inspire cutting-edge studies, while its alignment with sustainable chemistry principles ensures its enduring relevance. As research evolves, this compound is poised to remain a cornerstone in the development of chiral therapeutics and green synthetic methodologies.
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